4-Bromo-1-methoxyisoquinoline
Overview
Description
4-Bromo-1-methoxyisoquinoline is a synthetic compound with the molecular formula C10H8BrNO . It belongs to the isoquinoline class of chemical compounds, which are analogs of the organic compound quinoline.
Synthesis Analysis
The synthesis of 4-Bromo-1-methoxyisoquinoline involves a reagent-based cyclisation of 2-alkynyl benzyl azides . There are no reports of an efficient synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-one using these intermediates . The synthesis of 4-bromoisoquinoline was performed in the presence of PdBr2/CuBr2/LiBr in MeCN .Molecular Structure Analysis
The molecular structure of 4-Bromo-1-methoxyisoquinoline is represented by the InChI code 1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7 (8)9 (11)6-12-10/h2-6H,1H3 .Physical And Chemical Properties Analysis
4-Bromo-1-methoxyisoquinoline has a molecular weight of 238.08 . It is a solid at room temperature .Scientific Research Applications
Antifungal Research
Summary of Application
4-Bromo-1-methoxyisoquinoline has been used in the synthesis of Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a]Quinoline-2,3-Dicarboxylates analogues . These compounds have been investigated for their antifungal properties, specifically against Candida albicans, an opportunistic fungal pathogen .
Results or Outcomes
The results of the study are not explicitly mentioned in the available resources. However, the title of the study suggests that the synthesized compounds showed promising antifungal properties .
Organic Synthesis
Summary of Application
4-Bromo-1-methoxyisoquinoline has been used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone . These compounds are found in many natural products and synthetic pharmaceuticals .
Methods of Application
The synthesis involves an electrocyclic reaction catalyzed by palladium. 4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone was selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl . A bromine was introduced into the products, which makes the methodology more attractive for organic synthesis .
Results or Outcomes
The study successfully demonstrated the synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-one via a reagent-based cyclization of 2-alkynyl benzyl azides . This methodology provides an efficient synthesis of these compounds, which are important in various biological applications .
Pharmaceutical Research
Summary of Application
4-Bromo-1-methoxyisoquinoline has been used in the synthesis of various pharmaceutical compounds . Isoquinolines and isoquinolin-1(2H)-ones, which can be synthesized from 4-Bromo-1-methoxyisoquinoline, are found in many natural products and synthetic pharmaceuticals .
Methods of Application
The synthesis involves a halopalladation cyclisation of alkynes with azides . This methodology provides an efficient synthesis of these compounds, which are important in various biological applications .
Results or Outcomes
The study successfully demonstrated the synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-one via a reagent-based cyclisation of 2-alkynyl benzyl azides . This methodology provides an efficient synthesis of these compounds, which are important in various biological applications .
Safety And Hazards
4-Bromo-1-methoxyisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
4-bromo-1-methoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMVHRXGXCDQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647224 | |
Record name | 4-Bromo-1-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methoxyisoquinoline | |
CAS RN |
746668-73-5 | |
Record name | 4-Bromo-1-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-methoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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